Irreversible Mechanism-Based Inactivation vs. Reversible Substrate Activity for Saturated Diamines
DAPY acts as a mechanism-based, irreversible inactivator of plant copper amine oxidases (GPAO and OVAO), a property absent in the saturated analog cadaverine. Prolonged incubation with DAPY leads to time-dependent irreversible enzyme inhibition, which is significantly prevented by the substrate cadaverine, confirming competition for the active site [1]. Cadaverine itself does not cause irreversible inactivation [1].
| Evidence Dimension | Mechanism of Enzyme Inhibition (GPAO/OVAO) |
|---|---|
| Target Compound Data | Irreversible mechanism-based inactivation (kinact = 0.1–0.3 min⁻¹, app Ki ~10⁻⁵ M) [1] |
| Comparator Or Baseline | Cadaverine (pentane-1,5-diamine): Reversible substrate, no irreversible inactivation [1] |
| Quantified Difference | Qualitative difference: Irreversible inactivation vs. no inactivation; Inactivation rate quantified for DAPY. |
| Conditions | Grass pea (Lathyrus sativus, GPAO) and sainfoin (Onobrychis viciifolia, OVAO) amine oxidases in vitro [1] |
Why This Matters
For research applications requiring selective and permanent deactivation of copper amine oxidases, only DAPY provides mechanism-based inactivation, unlike simple diamines which merely act as substrates.
- [1] Lamplot Z, Sebela M, Frébort I, et al. 1,5-Diamino-2-pentyne is both a substrate and inactivator of plant copper amine oxidases. Eur J Biochem. 2004;271(23-24):4696-4708. doi:10.1111/j.1432-1033.2004.04434.x View Source
